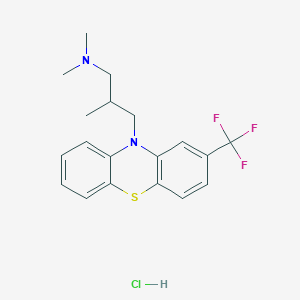

Trifluomeprazine hydrochloride

Description

Historical Context and Early Academic Interest in Phenothiazine (B1677639) Derivatives

The academic and commercial exploration of phenothiazine and its derivatives began long before their applications in neuroscience. The parent compound, phenothiazine, was first synthesized in 1883. wisdomlib.org Rooted in the organic dye industry, the phenothiazine structure's initial applications were not in medicine but in materials like stains. researchgate.netmdpi.com By the 1930s and 1940s, research had uncovered its anthelmintic and insecticidal properties, leading to its use in veterinary and human medicine. researchgate.netiiarjournals.org

A significant shift in the research trajectory occurred in the 1940s at the Rhône-Poulenc laboratories in France. iiarjournals.org While investigating N-substituted phenothiazine derivatives, researchers discovered compounds with potent antihistaminic effects, such as promethazine. iiarjournals.orginhn.org This line of inquiry unexpectedly led to the observation that these compounds also possessed strong sedative effects and could potentiate anesthesia. inhn.org

This culminated in the synthesis of chlorpromazine (B137089) in 1950 and the subsequent discovery of its profound antipsychotic effects in 1952. researchgate.net The introduction of chlorpromazine is widely considered the dawn of modern psychopharmacology, as it was the first truly effective treatment for psychosis and schizophrenia. iiarjournals.org The success of chlorpromazine spurred immense academic and pharmaceutical interest in the phenothiazine scaffold. Researchers began systematically modifying the core structure, particularly the side chains attached to the nitrogen atom, to create a host of new derivatives. inhn.org

It was within this intensive period of research and development that compounds like Trifluomeprazine emerged. Scientists explored the effects of adding different functional groups to the phenothiazine core. Trifluomeprazine is characterized by a trifluoromethyl group on the phenothiazine ring, a modification also seen in other potent derivatives like trifluoperazine. nih.govgoogle.com These fluorinated derivatives were often found to have higher potency than their non-fluorinated counterparts. Early research on Trifluomeprazine established its role as a tranquilizer. ed.gov

Table 1: Timeline of Key Developments in Phenothiazine Research

| Date/Period | Key Development | Significance in Academic Research |

| 1883 | First synthesis of the parent compound, Phenothiazine. wisdomlib.org | Established the fundamental chemical structure for future derivatives. |

| 1930s-1940s | Discovery of anthelmintic and antibiotic properties. researchgate.net | First major therapeutic application, primarily in veterinary medicine. |

| 1940s | Synthesis of Promethazine and discovery of its antihistaminic effects. iiarjournals.orginhn.org | Shifted research focus towards human pharmacology and central nervous system effects. |

| 1950-1952 | Synthesis and clinical application of Chlorpromazine as an antipsychotic. researchgate.netiiarjournals.org | Revolutionized psychiatry and initiated the era of modern psychopharmacology. |

| Post-1950s | Development of numerous derivatives, including Trifluomeprazine. google.comed.gov | Exploration of structure-activity relationships, leading to compounds with varied potencies and applications. |

Overview of Trifluomeprazine Hydrochloride's Position in Bioactive Compound Libraries for Research

In modern biomedical research, the focus on established compounds like Trifluomeprazine has shifted from primary drug development to their use as tools in drug repurposing and chemical biology. This is largely facilitated by their inclusion in bioactive compound libraries. These libraries are curated collections of thousands of small molecules with known biological activities. selleckchem.comvipergen.com They are essential resources for high-throughput screening (HTS), a process where compounds are rapidly tested against new biological targets, such as proteins or whole cells, to identify novel therapeutic uses. vipergen.com

The inclusion of older drugs like phenothiazine derivatives in these libraries is valuable because they are well-characterized, with known interactions and metabolic profiles. Trifluomeprazine and its analogs are often found in libraries focused on neuroscience, FDA-approved drugs, or general bioactive compounds. enamine.netharvard.edu

A specific example of Trifluomeprazine's role in modern research is its inclusion in drug repurposing screens against novel pathogens. In a 2021 study, a large library of bioactive compounds was screened to identify inhibitors of the cytopathic effect caused by the SARS-CoV-2 virus. frontiersin.org Trifluomeprazine was among the compounds tested in this high-throughput screen.

Table 2: Research Findings for Trifluomeprazine in a SARS-CoV-2 Repurposing Screen

| Compound Name | Concentration Tested (µM) | Result (% Inhibition of Viral Effect) | Follow-up Status in Study | Library Type |

| Trifluomeprazine 2-butenedioate | 10.0 | 90.2% | N/A | Bioactive frontiersin.org |

This finding demonstrates the contemporary utility of this compound. While originally researched for its central nervous system effects, its position within bioactive libraries allows it to be rapidly evaluated for entirely new applications, such as antiviral activity. frontiersin.org This strategy of screening existing drugs can significantly accelerate the discovery of leads for diseases with unmet needs. dndi.org Research has also shown that other phenothiazines, such as trifluoperazine, have potential anticancer activities, further highlighting the value of this chemical class in compound libraries for exploring new therapeutic areas. mdpi.comnih.gov

Properties

IUPAC Name |

N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISXJZIKROIEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-98-4 | |

| Record name | Trifluomeprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIFLUOMEPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y0RG3FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action: Preclinical Investigations

Ligand-Receptor Interaction Studies

The primary pharmacological action of Trifluomeprazine is its antagonism of dopamine (B1211576) receptors in the brain. patsnap.comyoutube.com It is classified as a typical antipsychotic and functions mainly by blocking dopamine D2 receptors. patsnap.comwikipedia.org This blockade occurs in the mesolimbic and mesocortical pathways. wikipedia.org In pathological conditions like schizophrenia, an overactivity of these dopaminergic pathways is often observed. patsnap.com By inhibiting the D2 receptors, Trifluomeprazine reduces the effects of excess dopamine, which is believed to alleviate psychotic symptoms such as hallucinations and disorganized thinking. patsnap.comwikipedia.org The compound also demonstrates antagonist activity at D1 receptors. wikipedia.org This antagonism is a key mechanism in modulating neuroendocrine signaling and other neurological processes like cognition, motivation, and motor control. medchemexpress.com

| Receptor Subtype | Mechanism | Associated Cellular Process |

| Dopamine D2 | Receptor Antagonism | Reduction of excessive dopaminergic activity in the mesolimbic pathway. patsnap.comwikipedia.org |

| Dopamine D1 | Receptor Antagonism | Blockade in mesocortical and mesolimbic pathways. wikipedia.org |

Furthermore, Trifluomeprazine is an antagonist of histamine (B1213489) H1 receptors, which is associated with its sedative effects. patsnap.comwikipedia.org While it does have some anticholinergic activity, this effect is considered relatively weak or minimal compared to its other receptor interactions. patsnap.comwikipedia.org This broad spectrum of receptor antagonism underscores the complex pharmacological profile of the compound. nih.gov

| Receptor Family | Specific Receptor | Mechanism |

| Serotonin | 5-HT2 | Antagonism patsnap.com |

| Adrenergic | Alpha-adrenergic | Antagonism / Blocking Effect patsnap.comamegroups.org |

| Histamine | H1 | Antagonism wikipedia.org |

| Cholinergic | Muscarinic | Weak Antagonism patsnap.comwikipedia.org |

Cellular Signaling Pathway Modulation

Research has identified a significant mechanism of Trifluomeprazine involving the modulation of a specific transcriptional network. The compound has been shown to inhibit the nuclear export of the Forkhead Box O1 (FOXO1) transcription factor, which promotes its accumulation in the nucleus. nih.govgoogle.com FOXO1 is a known transcriptional regulator involved in cellular processes like proliferation and apoptosis. google.com

Once localized in the nucleus, FOXO1 acts as a direct transcriptional activator of the Krüppel-like Factor 6 (KLF6) gene, a recognized tumor suppressor. nih.govgoogle.com This activation of KLF6 expression is a key downstream effect of Trifluomeprazine's action on the FOXO1 pathway. google.com This entire signaling cascade, involving AKT, FOXO1, and KLF6, has been shown to negatively regulate activated Epidermal Growth Factor Receptor (EGFR) signaling in preclinical models. nih.govnih.gov By modulating the FOXO1/KLF6 axis, Trifluomeprazine can influence fundamental cellular responses. nih.gov

| Target Protein | Effect of Trifluomeprazine | Downstream Consequence |

| Forkhead Box O1 (FOXO1) | Inhibits nuclear export, promoting nuclear localization. nih.govgoogle.com | Transactivation of the KLF6 gene. google.com |

| Krüppel-like Factor 6 (KLF6) | Expression is activated. google.com | Regulation of EGFR signaling and apoptosis. nih.govgoogle.com |

The process by which many substances, including some viruses and drugs, enter cells is through endocytosis, a mechanism that involves the cell membrane engulfing the target. nih.gov One of the most significant and well-studied of these pathways is clathrin-mediated endocytosis (CME). frontiersin.org This process involves the protein clathrin, which forms a coat on the intracellular side of the plasma membrane, creating pits that invaginate and pinch off to form vesicles, carrying cargo into the cell. frontiersin.orgwikipedia.org The formation of these vesicles is regulated by a complex machinery of adaptor proteins, such as AP-2, that link clathrin to the cellular receptors being internalized. wikipedia.org

While some phenothiazine (B1677639) drugs, notably chlorpromazine (B137089), have been found to inhibit clathrin-mediated endocytosis, direct preclinical evidence specifically detailing the involvement of the clathrin-associated pathway in the cellular entry of Trifluomeprazine hydrochloride is not established in the available research. medchemexpress.com Therefore, its utilization of this specific entry mechanism remains an area for further investigation.

In Vitro Biological Activities and Screening Methodologies

Antiviral Activity Research

Research into the antiviral potential of Trifluomeprazine and its analogs has centered on their ability to inhibit the effects of SARS-CoV-2 in cellular models. These investigations have been largely driven by large-scale screening campaigns aimed at rapidly identifying compounds with anti-coronaviral activity.

The cytopathic effect (CPE) is the structural changes in host cells that are caused by viral invasion. The inhibition of CPE is a common indicator of antiviral activity in vitro. In a significant drug repurposing screen conducted by the National Center for Advancing Translational Sciences (NCATS), Trifluomeprazine 2-butenedioate was identified as a compound that inhibits the cytopathic effect of SARS-CoV-2. frontiersin.org This assay utilizes the principle that viral infection leads to host cell death, and a compound with antiviral properties will rescue the cells from this effect. frontiersin.orgnih.gov

The closely related phenothiazine (B1677639) compound, Trifluoperazine, has also demonstrated potent inhibition of SARS-CoV-2 in Vero E6 cells. nih.gov Studies have shown that several phenothiazine antipsychotics exhibit convergent antiviral effects against SARS-CoV-2, suggesting a class-wide mechanism of action. scielo.brscielo.br The proposed mechanism for many phenothiazines involves the inhibition of viral entry into host cells. scielo.brresearchgate.net

Table 1: Antiviral Activity of Trifluomeprazine and Related Compounds against SARS-CoV-2

| Compound | Assay Type | Cell Line | Endpoint | EC₅₀ (µM) | Efficacy (%) | Source |

|---|---|---|---|---|---|---|

| Trifluomeprazine 2-butenedioate | Cytopathic Effect (CPE) Assay | Vero E6 | Inhibition of viral CPE | 10.0 | 90.2 | frontiersin.org |

| Trifluoperazine | Antiviral Assay | Vero E6 | Inhibition of viral replication | 3.46 | - | nih.gov |

| Trifluoperazine 2HCl | Pseudovirus Entry Assay | HEK293T-ACE2 | Inhibition of viral entry | - | >50% at 2µM and 5µM | impactfactor.org |

High-throughput screening (HTS) has been instrumental in rapidly evaluating large libraries of compounds for antiviral activity against SARS-CoV-2. These automated and miniaturized assays allow for the testing of thousands of compounds in a short period.

Quantitative High-Throughput Screening (qHTS) is an advanced HTS method that tests compounds at multiple concentrations, generating concentration-response curves to determine the potency (EC₅₀) and efficacy of a drug. The NCATS screen that identified Trifluomeprazine 2-butenedioate was performed in a qHTS format. frontiersin.org In this protocol, compounds from various libraries, including approved drugs and bioactive molecules, were screened at four different concentrations in a SARS-CoV-2 CPE assay. frontiersin.org This approach allows for a more detailed characterization of a compound's activity compared to single-concentration screening. The primary screen data from such initiatives are often made publicly available on platforms like the NCATS OpenData Portal to facilitate further research. frontiersin.orgnih.gov

High Content Assay (HCA), or high-content imaging, is a powerful screening technique that uses automated microscopy and image analysis to quantify phenotypic changes in cells. While specific HCA data for Trifluomeprazine hydrochloride in the context of SARS-CoV-2 was not prominently available in the reviewed literature, HCA is a widely used methodology in antiviral research. It can provide detailed, multi-parametric data on viral infection, such as the number of infected cells, viral protein expression, and cellular morphology. For instance, HCA has been utilized to develop and optimize neutralization assays and to screen for compounds that inhibit viral replication by visualizing viral antigens within the host cells.

The choice of cell line is a critical aspect of in vitro antiviral screening. Vero E6 cells, derived from the kidney of an African green monkey, have been extensively used for SARS-CoV-2 research. mdpi.combiorxiv.org These cells are highly susceptible to SARS-CoV-2 infection due to their expression of the ACE2 receptor and are known to exhibit a clear cytopathic effect upon infection, making them suitable for CPE-based assays. nih.govmdpi.com The NCATS screen that identified Trifluomeprazine 2-butenedioate utilized Vero E6 cells that were specifically selected for high ACE2 expression to enhance assay sensitivity. frontiersin.org Other cell lines, such as HEK293T cells engineered to express ACE2, have also been employed, particularly in pseudovirus entry assays. mednexus.org

A crucial component of any antiviral screening campaign is the parallel assessment of compound cytotoxicity. This is essential to ensure that the observed antiviral effect is not simply a result of the compound killing the host cells, which would also prevent viral replication. Cytotoxicity is typically measured by determining the 50% cytotoxic concentration (CC₅₀), the concentration of a drug that causes the death of 50% of uninfected cells.

In the NCATS qHTS study, an accompanying cytotoxicity counter-assay was performed on Vero E6 cells without the virus. frontiersin.org The data for Trifluomeprazine 2-butenedioate indicated that its cytotoxicity was less than 30% at the concentrations tested in the primary screen. frontiersin.org Another study reported a CC₅₀ value of 36.98 µM for Trifluoperazine in Vero E6 cells, resulting in a selectivity index (SI = CC₅₀/EC₅₀) of 10.69, which suggests a reasonable window between its antiviral activity and its toxicity to the host cells. nih.gov

Table 2: Cytotoxicity Data for Trifluomeprazine and Related Compounds

| Compound | Assay Type | Cell Line | Endpoint | CC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Trifluomeprazine 2-butenedioate | Cytotoxicity Assay | Vero E6 | Cell Viability | >30 | frontiersin.org |

| Trifluoperazine | Cytotoxicity Assay | Vero E6 | Cell Viability | 36.98 | nih.gov |

Application of High-Throughput Screening (HTS) Methodologies for Antiviral Compound Identification

Evaluation of Bioactive Compound Profiles in Drug Repurposing Screens

Drug repurposing has become a critical strategy in pharmacology, offering an accelerated pathway to identify new therapeutic uses for existing drugs. frontiersin.orgtechnologynetworks.com This approach is particularly valuable for addressing urgent public health needs, such as emerging infectious diseases, by screening extensive libraries of approved and investigational compounds for novel activities. frontiersin.orgmdpi.com The evaluation of bioactive compound profiles through these screens relies on robust in vitro assays designed for high-throughput analysis. genedata.commdpi.com

One prominent example of this is the large-scale screening of compound libraries to find inhibitors of viruses like SARS-CoV-2. frontiersin.orgnih.gov In a notable drug repurposing campaign, Trifluomeprazine, a phenothiazine derivative traditionally classified as an antipsychotic agent, was evaluated for its potential antiviral effects. frontiersin.orgnih.govijnrd.org The specific salt form tested in this screen was Trifluomeprazine 2-butenedioate. nih.gov

Screening Methodologies

The primary screening method employed was a quantitative high-throughput screen (qHTS) utilizing a SARS-CoV-2 cytopathic effect (CPE) reduction assay. frontiersin.orgnih.gov This cell-based assay is a common and scalable method for identifying antiviral agents. frontiersin.org The fundamental principle of the CPE assay is that viral infection leads to host cell death; therefore, measuring cell viability serves as an indirect indicator of viral replication and the efficacy of a compound in preventing virus-induced cell damage. nih.gov

The screen was conducted using Vero E6 cells, which were chosen for their high expression of the ACE2 receptor, the primary entry point for SARS-CoV-2. nih.gov Compounds were tested at multiple concentrations to generate concentration-response curves, which allows for a more accurate identification of positive hits and helps to exclude compounds with confounding characteristics like biphasic actions. nih.gov In parallel, a cytotoxicity counter-assay was run on uninfected Vero E6 cells to ensure that the observed protective effects were due to antiviral activity rather than general toxicity to the host cells. nih.gov

Detailed Research Findings

Trifluomeprazine was included as part of a comprehensive compound collection comprising approved drugs, clinical trial candidates, and bioactive molecules. frontiersin.orgnih.gov The screen identified it as a bioactive compound with significant activity against SARS-CoV-2 in the in vitro CPE assay. nih.gov

The key findings for Trifluomeprazine 2-butenedioate from the primary screen are summarized below.

These results indicate that at a concentration of 10.0 µM, Trifluomeprazine effectively inhibited the virus's cytopathic effects by 90.2%. nih.gov The compound's cytotoxicity was observed at a concentration below 30 µM, providing a therapeutic window for its antiviral activity in this assay. nih.gov This discovery positions Trifluomeprazine as a compound of interest for further investigation in the context of antiviral drug development. frontiersin.orgnih.gov

Table of Compounds

Computational and Molecular Modeling Investigations

In Silico Docking Analyses for Target Binding Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. qsardb.org This method is crucial for understanding how a ligand, such as Trifluomeprazine, might interact with a biological target, typically a protein or enzyme. The process involves creating a three-dimensional model of both the ligand and the target protein and then using algorithms to simulate their interaction, calculating the binding affinity or scoring function. A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies detailing the binding energy of Trifluomeprazine hydrochloride with its primary targets, such as dopamine (B1211576) receptors, are not extensively detailed in the available literature, the methodology remains a cornerstone of neuroleptic drug research. For phenothiazine (B1677639) derivatives, docking analyses are critical for predicting their binding efficacy to various G-protein coupled receptors (GPCRs). The analysis provides insights into the specific amino acid residues within the receptor's binding pocket that are key for the interaction.

Table 1: Illustrative Docking Analysis Parameters This table illustrates typical parameters used in a molecular docking study. The specific values for this compound would be determined in a dedicated research study.

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest (e.g., Dopamine D2 Receptor). | PDB ID: 6CM4 |

| Ligand | The small molecule being docked (Trifluomeprazine). | 3D structure from PubChem |

| Docking Software | The program used to perform the simulation. | AutoDock Vina |

| Grid Box Size | The dimensions of the search space for the binding site (Å). | 60 x 60 x 60 |

| Binding Energy | The calculated affinity of the ligand for the target (kcal/mol). | Hypothetical: -9.5 |

| Key Residues | Amino acids in the target's binding pocket forming interactions. | Asp114, Ser193, Phe390 |

Note: The data in this table is illustrative of a typical molecular docking setup and is not based on a specific published study of this compound.

Predictive Modeling of Molecular Interactions with Biological Macromolecules

Predictive modeling in pharmacology uses computational simulations to forecast the behavior of drugs and their interactions with biological systems. These models can range from simple quantitative structure-activity relationship (QSAR) models to complex molecular dynamics (MD) simulations. MD simulations, for instance, provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding and the conformational changes that may occur upon binding.

For a compound like this compound, predictive models can elucidate:

Binding Kinetics: These models can predict the on-rate (k_on) and off-rate (k_off) of the drug, which are often more correlated with in vivo activity than simple binding affinity.

Mechanism of Action: By simulating the interaction at an atomic level, researchers can gain insights into how the drug binding leads to a biological response, such as receptor antagonism.

Formulation Optimization: Predictive models can help in designing formulations by simulating how different excipients or conditions might affect the drug's solubility and bioavailability.

Molecular dynamics simulations can track the movement of every atom in the system over a period of nanoseconds or even microseconds, providing a detailed movie of the molecular interaction.

Table 2: Key Outputs from Molecular Dynamics Simulations

| Metric | Description | Significance for Trifluomeprazine Research |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the Trifluomeprazine-receptor complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the receptor that are affected by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | Identifies key stable interactions maintaining the bound state. |

| Binding Free Energy (MM/GBSA) | A method to calculate the free energy of binding from MD simulation snapshots. | Provides a more accurate estimation of binding affinity than static docking. |

Computational Approaches for Defining Molecular Properties in Research Contexts

Computational chemistry provides a powerful means to calculate and predict the physicochemical properties of molecules like this compound, which are crucial for drug discovery and development. These properties determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

One of the most well-known computational approaches is Lipinski's "Rule of Five," which provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. These rules are based on simple molecular descriptors.

Table 3: Calculated Molecular Properties of Trifluomeprazine This table presents key molecular properties for Trifluomeprazine, often calculated using computational software in research settings to predict its behavior as a drug candidate.

| Property | Description | Calculated Value (Approx.) | Lipinski's Rule of Five Guideline |

| Molecular Weight (MW) | The mass of one molecule of the substance. | 353.4 g/mol | < 500 |

| LogP (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity. | 5.2 | < 5 |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | 0 | < 5 |

| Hydrogen Bond Acceptors | The number of N or O atoms. | 2 | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | 6.5 Ų | < 140 Ų |

Note: Values are for the Trifluomeprazine base and are sourced from chemical databases. The LogP value slightly exceeds the guideline, which is common for CNS-active drugs that need to cross the blood-brain barrier.

These computational tools, from docking and dynamic simulations to property prediction, are integral to the modern pharmaceutical research landscape. They allow for a rational, structure-based approach to drug design, enabling scientists to refine and develop molecules like this compound with greater efficiency and a deeper understanding of their molecular function.

Preclinical in Vivo Research Models

Evaluation of Biological Effects in Animal Models

Information regarding the general biological effects of Trifluomeprazine hydrochloride in animal models, which was to be inferred from its potential classification as an "animal drug," could not be substantiated through available regulatory documentation.

Pharmacodynamic Studies in Preclinical Species

No specific pharmacodynamic studies detailing the mechanism of action and physiological effects of this compound in preclinical animal species were found in the public scientific literature.

Emerging Research Directions for Trifluomeprazine Hydrochloride

Potential for Further Exploration in Antiviral Research

The phenothiazine (B1677639) chemical structure, the backbone of trifluomeprazine, has shown promise as a source of broad-spectrum antiviral agents. mdpi.com This has spurred interest in exploring the antiviral capabilities of its derivatives, including Trifluomeprazine hydrochloride.

Research into phenothiazine derivatives has revealed their effectiveness against a range of viruses. wisdomlib.org For instance, studies have demonstrated antiviral properties against human immunodeficiency virus (HIV) and chikungunya virus. wisdomlib.org In the context of coronaviruses, phenothiazines have been identified as potent inhibitors of SARS-CoV-2 entry into host cells. mdpi.com Their mechanism appears to involve targeting the viral spike protein, which is crucial for the virus to attach to and enter host cells. mdpi.comnih.gov Some studies suggest that phenothiazines can block the interaction between the SARS-CoV-2 spike protein and the host cell receptor Neuropilin-1 (NRP-1). nih.gov This specific, target-based antiviral action is a promising area for further investigation. nih.gov

Beyond human viruses, phenothiazine derivatives have also been investigated for their ability to combat plant viruses. In one study, newly synthesized phenothiazine derivatives showed significant inhibitory activity against the Tobacco Mosaic Virus (TMV). nih.gov The leading compound in this study demonstrated a dual-action mechanism: it directly inhibited the self-assembly of the virus and also boosted the plant's own defense systems by increasing the activity of various defense-related enzymes. nih.gov

The diverse antiviral activities observed across the phenothiazine class suggest that this compound could be a valuable candidate for further antiviral screening and development. Its potential efficacy against various viral families warrants a systematic investigation.

Table 1: Antiviral Activity of Selected Phenothiazine Derivatives

| Compound/Class | Virus Target | Reported Finding | Citation |

| Phenothiazine Derivatives | Human Immunodeficiency Virus (HIV), Chikungunya Virus | Demonstrated effectiveness against these viral infections. | wisdomlib.org |

| Phenothiazine Derivatives | SARS-CoV-2 and other Human Coronaviruses (HCoVs) | Potently inhibit the entry of pseudotyped SARS-CoV-2, its variants, SARS-CoV, and MERS-CoV. mdpi.com | mdpi.com |

| Phenothiazine Derivatives | SARS-CoV-2 | Inhibit cell entry by blocking the binding of the spike protein to Neuropilin-1 (NRP-1). nih.gov | nih.gov |

| Compound A8 (Phenothiazine Derivative) | Tobacco Mosaic Virus (TMV) | Inhibits TMV replication by disrupting viral self-assembly and enhancing host plant defense enzymes. nih.gov | nih.gov |

Advanced Mechanistic Studies using Contemporary Cellular and Molecular Biology Techniques

Understanding precisely how a compound like this compound exerts its effects at a molecular level is crucial for its development as a research tool or therapeutic agent. wikipedia.org Contemporary cellular and molecular biology offers a powerful toolkit to dissect these mechanisms of action (MOA). wikipedia.orgnih.gov

The specific biochemical interaction through which a drug produces its effect is known as its mechanism of action, which often involves binding to specific molecular targets like enzymes or receptors. wikipedia.org Advanced techniques can pinpoint these interactions. For example, studies on the related phenothiazine Trifluoperazine have shown it can promote the nuclear localization of the FOXO1 tumor suppressor protein. google.com This was investigated using techniques such as quantitative real-time PCR and western blotting to analyze the transcriptional network involved. google.com Similar approaches could be applied to this compound to uncover its influence on gene expression and cell signaling pathways.

Modern microscopy-based methods can reveal phenotypic changes in cells caused by a compound, offering clues about its MOA. wikipedia.org For instance, observing changes in cell structure, such as membrane blebbing or alterations in the cell nucleus, can indicate that a compound is disrupting specific cellular processes. wikipedia.org

Furthermore, "omics" technologies—such as proteomics, transcriptomics, and metabolomics—can provide a comprehensive, system-wide view of the cellular response to this compound. By analyzing changes in the entire set of proteins, RNA transcripts, or metabolites, researchers can generate hypotheses about the compound's primary targets and the downstream pathways it affects. This unbiased approach is invaluable for uncovering novel mechanisms of action.

Development of Novel Research Probes Based on the this compound Scaffold

The chemical structure of this compound serves as a valuable scaffold for the development of new research probes. A research probe is a molecule designed to interact with a specific biological target, allowing scientists to study that target's function. By systematically modifying the core phenothiazine structure, a library of new compounds can be created.

This process relies on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's chemical structure affect its biological activity. nih.govmdpi.com For example, in the development of antiviral drugs, medicinal chemists synthesize numerous derivatives of a "hit" compound to see how adding, removing, or changing different chemical groups impacts its potency and selectivity. nih.govnih.gov

The this compound scaffold, with its tricyclic core and side chain, offers multiple points for chemical modification. Researchers can synthesize analogs with altered side chains, different substitutions on the phenothiazine rings, or varied stereochemistry. These new molecules can then be screened against various biological targets, such as enzymes, receptors, or ion channels.

The goal is to develop probes that are highly potent and selective for a single target. Such probes are indispensable tools for validating new drug targets and for exploring complex biological pathways. mdpi.com The diverse biological activities already associated with the phenothiazine class, including effects on neurotransmitter receptors and potential anticancer activities, suggest that probes derived from the this compound scaffold could be useful across many areas of biomedical research. wisdomlib.orgnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying trifluomeprazine hydrochloride in pharmaceutical formulations?

A reversed-phase HPLC method is widely used, analogous to clonidine hydrochloride quantification . Key parameters include:

- Column : C18 (150 mm × 4.6 mm, 5 µm)

- Mobile phase : 0.03 mol·L⁻¹ potassium phosphate buffer-methanol (70:30)

- Detection : UV at 207 nm

- Validation : Linear range (1.09–10.90 µg·mL⁻¹), recovery rates (99.67–100.1%), and RSD <1.5% . Spectrophotometric methods, such as those used for acebutalol hydrochloride, may also be adapted after wavelength optimization .

Q. How should this compound be stored to ensure chemical stability?

Store at controlled room temperature (20–25°C) in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents, as these may degrade the compound . Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage assessments.

Q. What synthetic routes are documented for this compound?

While specific synthetic details are sparse, phenothiazine derivatives like triflupromazine hydrochloride (CAS 1098-60-8) typically involve alkylation of the phenothiazine core followed by hydrochlorination . Reaction optimization (e.g., solvent selection, catalyst use) is critical for yield improvement.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies may arise from variations in assay sensitivity or metabolic models. To address this:

- Cross-validate methods : Compare HPLC, LC-MS, and spectrophotometric results using standardized calibration curves.

- Control variables : Standardize animal models (e.g., hepatic enzyme activity) or cell lines in in vitro studies.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or methodological biases.

Q. What strategies are effective for studying trifluomeprazine’s interaction with incompatible materials (e.g., excipients)?

Conduct compatibility screens using:

Q. How do trifluomeprazine’s receptor binding affinities compare to other phenothiazines?

Design competitive radioligand binding assays using:

- Target receptors : Dopamine (D2), serotonin (5-HT2A), and histamine (H1) receptors.

- Reference compounds : Compare IC50 values with triflupromazine or chlorpromazine.

- Data normalization : Use % inhibition curves and Hill coefficients to account for assay variability .

Q. What experimental approaches are recommended for identifying toxic decomposition products?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze products via LC-MS/MS.

- In silico toxicity prediction : Use tools like Toxtree to prioritize hazardous fragments (e.g., halogenated byproducts) .

- In vivo screens : Assess acute toxicity (LD50) in rodent models, focusing on hepatic and renal biomarkers.

Methodological Notes

- Data Contradiction Analysis : Replicate conflicting studies under identical conditions, emphasizing statistical power (n ≥ 6) and blinded analysis.

- Advanced Instrumentation : LC-MS with high-resolution mass detection (HRMS) is preferred for metabolite identification.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ICH Q2(R1) for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.